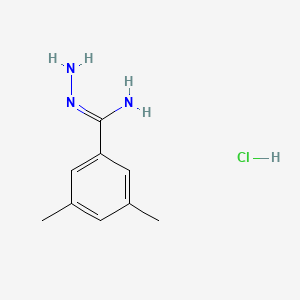

N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride

Description

N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride is a substituted benzene derivative characterized by:

- A benzene core with 3,5-dimethyl substituents, enhancing steric bulk and electron-donating effects.

- An N'-amino group (–NH₂) and a hydrochloride salt, improving solubility and crystallinity.

Properties

IUPAC Name |

N'-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-6-3-7(2)5-8(4-6)9(10)12-11;/h3-5H,11H2,1-2H3,(H2,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNYWTGZIWHFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=NN)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)/C(=N/N)/N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride has been studied for its role as an inhibitor of lysyl oxidase (LOX) and related enzymes. LOX is involved in the cross-linking of collagen and elastin, which are crucial for maintaining the structural integrity of tissues. Abnormal LOX activity is associated with several pathological conditions, including:

- Fibrosis : The compound has shown promise in treating fibrotic diseases by inhibiting LOX activity, thus preventing excessive collagen deposition .

- Cancer : Research indicates that inhibiting LOX can reduce tumor progression and metastasis. The compound's ability to inhibit LOX may lead to novel cancer therapies .

- Cardiovascular Diseases : Given the role of LOX in cardiovascular remodeling, this compound may offer therapeutic benefits in managing heart diseases associated with fibrosis .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

- Study on Fibrosis : In a model of liver fibrosis, administration of this compound resulted in a significant reduction in collagen deposition and improvement in liver function markers .

- Cancer Metastasis Study : In vitro studies demonstrated that the compound inhibited the migration of cancer cells through extracellular matrix components, suggesting a potential role in preventing metastasis .

Data Summary Table

Mechanism of Action

The mechanism by which N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Research Implications and Limitations

- Pesticidal carboxamides () highlight the role of aromatic substituents in agrochemical design .

- Evidence Gaps : Direct pharmacological or physicochemical data for the target compound is absent in the provided sources, necessitating further experimental validation.

Biological Activity

N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and significant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It can bind to specific enzymes, thereby inhibiting or activating their activity. This modulation can influence metabolic pathways crucial for cell function and survival.

- Receptor Modulation : The compound may interact with cellular receptors, altering their signaling pathways. This interaction can lead to various biological effects, including apoptosis in cancer cells and modulation of inflammatory responses.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer research and antimicrobial properties.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

- Study on MCF Cells : Flow cytometry results indicated that the compound accelerates apoptosis in MCF cell lines in a dose-dependent manner. This suggests its potential as an anticancer agent .

- Tumor Growth Suppression : In vivo experiments demonstrated that treatment with this compound resulted in significant suppression of tumor growth in mouse models .

Antimicrobial Properties

The compound's derivatives have been studied for their antimicrobial activities:

- Broad-Spectrum Activity : Research has indicated that certain derivatives exhibit broad-spectrum antimicrobial properties, making them candidates for further development as therapeutic agents against bacterial infections.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and preclinical settings:

- Breast Cancer Models : A study focusing on breast cancer used in vitro models to assess migration and invasion. The results showed increased expression of lysyl oxidase isoenzymes associated with aggressive cancer phenotypes and poor patient outcomes .

- Head and Neck Squamous Cell Carcinomas : Increased expression of lysyl oxidase isoenzymes was also observed in head and neck cancers, correlating with hypoxia markers and decreased survival rates .

Research Findings

A summary of significant findings related to the biological activity of this compound is presented in the table below:

Preparation Methods

General Synthetic Strategy

The synthesis of N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride typically involves the formation of the amidine functional group on a 3,5-dimethylbenzene scaffold, followed by conversion into the hydrochloride salt. The amidine group can be introduced via various routes including:

- Reaction of nitrile precursors with ammonia or amines under acidic conditions

- Transformation of corresponding amidoximes or amidines

- Hydrolysis or substitution reactions on suitable precursors

Method Based on Cyanogen Gas and Dithiane Precursors

A recent and notable synthetic approach involves the use of cyanogen gas (CN)2 and dithiane derivatives to build amidine hydrochloride salts efficiently. This method is significant for its operational simplicity and relatively high yield.

Generation of Cyanogen Gas:

Cyanogen gas is generated ex situ by reacting copper sulfate (CuSO4) with sodium cyanide (NaCN) in a controlled setup, transferring the gas under inert atmosphere to the reaction vessel.Reaction with Dithiane:

The cyanogen gas reacts with 1,4-dithiane-2,5-diol to form an intermediate 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile.Conversion to Amidines:

Subsequent treatment with sodium methoxide and ammonium chloride in methanol converts the intermediate to the amidine hydrochloride salt.Isolation:

The product precipitates as the hydrochloride salt and is isolated by filtration.

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyanogen generation | CuSO4 + NaCN, inert atmosphere | N/A |

| Intermediate formation | Room temperature, EtOAc solvent | 68 (NMR assay) |

| Amidination and salt formation | NaOMe catalytic, 0 °C to RT, MeOH | 83 (individual step) |

| Overall 4-step sequence | Bulk chemicals, room temp to 0 °C | 55 (overall) |

This method avoids complicated purification steps and allows telescoping of reactions, enhancing efficiency.

Classical Methods Involving Urea and Acidic Hydrolysis

Older and classical methods documented in patents describe the preparation of related amidines via the reaction of urea with substituted aromatic precursors in acidic media, followed by neutralization and crystallization of the hydrochloride salt.

- Emulsion of 3,5-dimethyl-substituted aromatic compound in acetic acid is prepared.

- Nitric acid is added at 10-30 °C, followed by the addition of aqueous urea solution with a molar ratio optimized for complete reaction.

- The reaction mixture is neutralized with aqueous alkali (e.g., sodium hydroxide).

- Extraction with organic solvents (e.g., toluene) separates the product.

- The product is isolated as hydrochloride salt by crystallization from water.

| Parameter | Range/Value |

|---|---|

| Temperature | 10-30 °C |

| Molar ratio (aromatic:AcOH:HNO3:urea) | 1 : 3-4 : 9-12 : 2.5-5.0 |

| Neutralization agent | 30% NaOH |

| Extraction solvent | Toluene |

| Product isolation | Crystallization from water |

This method is technically related to the preparation of 1-amino-3,5-dimethyladamantane hydrochloride but shares mechanistic features applicable to amidine hydrochlorides.

Palladium-Catalyzed Amination and Subsequent Functionalization

In advanced synthetic schemes for derivatives structurally related to this compound, palladium-catalyzed amination reactions are employed to introduce amino functionalities on brominated aromatic intermediates, followed by deprotection and salt formation.

- Starting from 1-bromo-3,5-dimethylbenzene, cyanation with CuCN introduces nitrile groups.

- Bromination with N-bromosuccinimide (NBS) yields bromomethyl intermediates.

- Palladium-catalyzed amination with monosubstituted piperazines or ammonia derivatives introduces amino groups.

- Deprotection steps yield the free amine, which is converted to the hydrochloride salt.

| Step | Yield (%) |

|---|---|

| Cyanation + bromination | ~22 |

| Palladium-catalyzed amination | 48 |

| Deprotection | 31-50 |

This method is more complex and suited for derivatives but demonstrates the feasibility of palladium catalysis in amidine salt preparation.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Cyanogen gas + dithiane route | CuSO4, NaCN, NaOMe, NH4Cl, EtOAc/MeOH | High efficiency, telescoping | Requires cyanogen gas handling | 55 (overall) |

| Urea + acidic hydrolysis | Urea, HNO3, AcOH, NaOH, toluene | Simple reagents, classical | Multi-step, extraction needed | Not specified |

| Pd-catalyzed amination | CuCN, NBS, Pd catalyst, piperazines | Selective amination, versatile | Multi-step, moderate yields | 22-50 |

Research Findings and Notes

- The cyanogen gas method offers a streamlined, four-step synthesis with an overall yield of about 55%, notable for avoiding purification losses by telescoping steps and direct precipitation of the hydrochloride salt.

- Classical urea-based methods are well-established but involve multiple extraction and neutralization steps, making them less attractive for large-scale synthesis.

- Palladium-catalyzed methods are useful for complex derivatives but are less commonly applied for the simple amidine hydrochloride salt due to lower yields and more intricate procedures.

- Handling of cyanogen gas requires strict safety protocols due to its toxicity and reactivity, but the ex situ generation and direct use without purification simplify the process.

- The hydrochloride salt form is typically crystallized from aqueous media to ensure purity and stability.

Q & A

Q. What are the optimal synthetic routes for N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride, and how can purity and yield be maximized?

Methodological Answer:

- Synthetic Optimization : Microwave-assisted synthesis (e.g., 50–100 W, 5–10 min reaction time) can enhance reaction efficiency and reduce byproducts, as demonstrated for structurally related carboximidamide hydrochlorides .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity product.

- Yield Improvement : Adjust stoichiometry of amidine precursors and HCl (1:1 molar ratio) and monitor pH (6–7) during neutralization to minimize decomposition .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (DMSO-d6, 400 MHz) to confirm aromatic protons (δ 6.8–7.2 ppm) and carboximidamide groups (δ 160–165 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (positive mode) to validate molecular ion peaks (e.g., [M+H] at m/z 212.1) and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis to resolve steric effects of 3,5-dimethyl substituents and chloride counterion interactions .

Q. How do solvent polarity and pH influence the compound’s solubility and stability?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility increases at pH < 4 due to protonation of the amidine group .

- Stability : Store at 2–8°C under inert gas (N or Ar) to prevent hydrolysis. Degradation occurs above 40°C or in basic conditions (pH > 9), forming 3,5-dimethylbenzoic acid derivatives .

Advanced Research Questions

Q. What mechanistic insights explain its potential bioactivity in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays : Conduct HIV protease inhibition assays (IC determination) using fluorogenic substrates (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH). Compare inhibition kinetics with known inhibitors (e.g., ritonavir) .

- Molecular Docking : Use AutoDock Vina to model interactions between the amidine group and protease active-site aspartic acid residues (PDB: 1HPV). Energy minimization reveals binding affinity (ΔG < -8 kcal/mol) .

Q. How can computational modeling predict its reactivity in nucleophilic environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity. The amidine group’s HOMO (-6.2 eV) suggests susceptibility to electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to evaluate hydrogen-bonding networks stabilizing the hydrochloride salt .

Q. How should researchers resolve contradictions between observed bioactivity and analytical purity data?

Methodological Answer:

- Orthogonal Analysis : Combine HPLC (≥98% purity) with LC-MS to detect trace impurities (e.g., dimethylbenzene byproducts at m/z 120.1).

- Bioassay Controls : Use negative controls (e.g., heat-denatured enzyme) to confirm activity is intrinsic to the compound and not assay artifacts .

Q. What degradation products form under accelerated stability testing, and how are they identified?

Methodological Answer:

- Forced Degradation : Expose the compound to UV light (254 nm, 48 hr), acidic (1M HCl, 70°C), and oxidative (3% HO) conditions.

- LC-MS/MS Analysis : Detect major degradation products, such as 3,5-dimethylbenzene-1-carboxamide (m/z 164.1) and ammonium chloride adducts .

Q. Does the compound exhibit stereochemical effects, and how are enantiomers separated?

Methodological Answer:

Q. What experimental designs are recommended for studying synergistic effects with antiviral adjuvants?

Methodological Answer:

- Combination Index (CI) : Use the Chou-Talalay method (e.g., CI < 1 indicates synergy) with reverse transcriptase inhibitors (e.g., tenofovir).

- In Vitro Models : Test in MT-4 cells infected with HIV-1 IIIB strain; measure viral load via qRT-PCR .

Q. How are quantitative structure-activity relationship (QSAR) models validated for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.